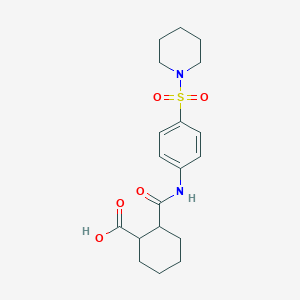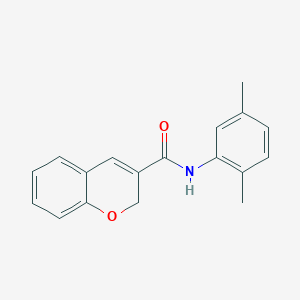
(8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H20F3N3O3S and its molecular weight is 463.48. The purity is usually 95%.
BenchChem offers high-quality (8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis of Aryl-Substituted Quinolines : A study detailed the synthesis and characterization of substituted phenyl quinolines, highlighting the versatility of quinoline derivatives in chemical synthesis and their potential in developing novel compounds with specific properties (Ökten, 2019).
Novel Fluorophore Development : Another study presented the discovery of a novel fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range, suggesting its utility in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Biological Activities and Therapeutic Potential
Antiparasitic Activities : Research on 2‐anilino‐3‐aroylquinolines demonstrated potent cytotoxic activity against various cancer cell lines and highlighted their mechanism of action through tubulin polymerization inhibition, revealing potential therapeutic applications in cancer treatment (Srikanth et al., 2016).
Antiproliferative Effects : A study on 3-phenylquinolinylchalcone derivatives evaluated their antiproliferative activities against non-small cell lung cancers and breast cancers, identifying compounds with significant activity, which could serve as lead compounds for anticancer drug development (Tseng et al., 2013).
特性
IUPAC Name |
[8-methoxy-4-[3-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-30-19-7-3-6-16-17(26-14-4-2-5-15(12-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-8-10-32-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJVTYUOAVQIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-4-((3-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)



![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)


![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
![(3-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2796287.png)